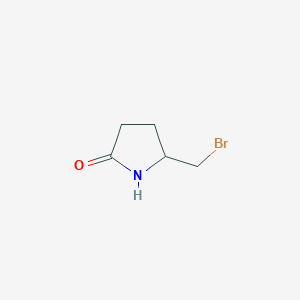
4-(3-Hydroxyprop-1-ynyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the synthesis of 3-hydroxyproline benzyl esters from N-protected beta-aminoaldehydes and benzyl diazoacetate has been described, with the aldehydes yielding prolines in varying yields and diastereomeric configurations . Additionally, a scalable preparation method for 4-benzyloxyl-2-hydroxyl benzaldehyde has been developed, starting from resorcinol and proceeding through a three-step reaction involving benzyl protection, Vilsmeier reaction, and selective deprotection . Furthermore, benzaldehydes have been directly converted to 3-arylprop-2-enoic acids and 3-arylprop-2-ynoic acids in an aqueous medium using Wittig reactions, followed by in situ hydrolysis to yield the corresponding acids .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is crucial for understanding their reactivity and properties. The crystal structure of a complex benzaldehyde derivative has been determined, revealing a monoclinic system with specific geometric parameters . Spectroscopic techniques such as NMR, IR, and UV-visible spectroscopy have been employed to confirm the structures of various benzaldehyde-related compounds . Density functional theory (DFT) methods have also been used to optimize molecular structures and geometries .
Chemical Reactions Analysis
Benzaldehyde derivatives participate in a variety of chemical reactions. Notably, metathesis reactions between 3-en-1-ynamides and nitrosoarenes catalyzed by Ag(I) or Zn(II) have been developed to produce benzaldehyde derivatives . The Diels–Alder synthesis has been utilized to create α-(hydroxymethyl)benzaldehydes from 4-(trialkylsilyl)oxybut-2-ynals, demonstrating the versatility of benzaldehyde derivatives as dienophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The reactivity of these compounds with biomolecules, their metabolism, and their biological activities such as cytotoxicity and genotoxicity have been extensively studied . The optical properties of metal complexes derived from benzaldehyde hydrazones have been investigated, revealing information about their electronic transitions and energy gaps .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
4-(3-Hydroxyprop-1-ynyl)benzaldehyde has been utilized in the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins through Jones reagent promoted cascade reactions. These reactions demonstrate its utility in producing diverse chemical structures with high efficiency and good yields (He, Zhang, Shen, & Fan, 2013).
Research into the synthesis of radiolabelled compounds includes using 4-hydroxy-3-(3-methyl-3-buten-1-ynyl) benzaldehyde, a derivative of 4-(3-Hydroxyprop-1-ynyl)benzaldehyde, as a precursor in Wittig reactions for creating radiolabeled eutypine (Defrancq & Tabacchi, 1992).
The compound has been studied for its role in enzymatic detoxification by Vitis vinifera (grapevine) cells. The compound gets converted into a non-toxic benzyl alcohol, demonstrating potential applications in understanding plant defense mechanisms (Colrat et al., 1999).
Crystal Structure and Catalysis
Its crystal structure has been analyzed, providing insights into its molecular configuration which is crucial for understanding its chemical reactivity and potential applications in materials science (Yong-jian, 2010).
The compound is used in catalyst-dependent metathesis reactions, highlighting its versatility in chemical transformations and synthesis of complex molecules (Gawade, Huple, & Liu, 2014).
Biotechnological and Medicinal Applications
Its use in producing secondary amide-based linkers for solid phase organic synthesis has been explored, indicating its potential in pharmaceutical and biotechnological applications (Swayze, 1997).
In the context of molecular structure and vibrational spectral studies, 4-(3-Hydroxyprop-1-ynyl)benzaldehyde and its derivatives have been analyzed, contributing to the understanding of their electronic properties and potential uses in material science (Yadav, Sharma, & Kumar, 2018).
Safety And Hazards
The safety data sheet for 4-(3-Hydroxyprop-1-ynyl)benzaldehyde suggests avoiding breathing its mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, wash off with soap and plenty of water and consult a physician .
Eigenschaften
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQZFRWRLDQPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400229 |
Source


|
| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyprop-1-ynyl)benzaldehyde | |
CAS RN |
80151-10-6 |
Source


|
| Record name | 4-(3-hydroxyprop-1-ynyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)







